molecular formula C10H8ClFN2O B2884688 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide CAS No. 2093530-52-8

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide

Cat. No.: B2884688
CAS No.: 2093530-52-8
M. Wt: 226.64
InChI Key: GAYNIKAWCFVREE-UHFFFAOYSA-N
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Description

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a cyanomethyl group, a fluoro group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide typically involves the reaction of 4-fluoro-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with cyanomethylamine in the presence of a base such as triethylamine to yield the target compound. The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In biological systems, it may interfere with cellular pathways by modulating protein-protein interactions or altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(cyanomethyl)-N-phenylacetamide
  • 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • 2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amine

Uniqueness

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide is unique due to the presence of both a fluoro and a methyl group on the benzamide core, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets compared to similar compounds .

Properties

IUPAC Name

2-chloro-N-(cyanomethyl)-4-fluoro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFN2O/c1-6-4-7(8(11)5-9(6)12)10(15)14-3-2-13/h4-5H,3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYNIKAWCFVREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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